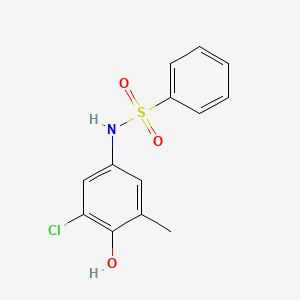

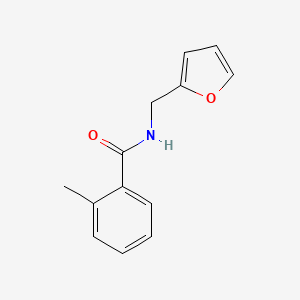

N-(3-chloro-4-hydroxy-5-methylphenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

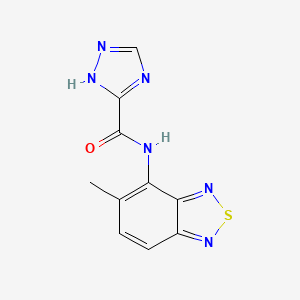

N-(3-chloro-4-hydroxy-5-methylphenyl)benzenesulfonamide, also known as CHM-1, is a chemical compound that has been widely studied for its potential therapeutic applications. CHM-1 belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and diuretic properties. However, CHM-1 has unique properties that make it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Wissenschaftliche Forschungsanwendungen

Herbicide Selectivity and Metabolism

Benzenesulfonamide derivatives have been identified as key components in the selectivity of herbicides such as chlorsulfuron. The selectivity is attributed to the ability of certain crops to metabolize the herbicide into inactive products, a process that involves hydroxylation and conjugation with carbohydrate moieties. This metabolism pathway is crucial for the development of selective herbicides for agricultural applications, ensuring crop safety while effectively controlling weed populations (Sweetser, Schow, & Hutchison, 1982).

Anticancer and Enzyme Inhibition

Research on benzenesulfonamide derivatives has revealed their potential in the development of anticancer agents. For instance, certain compounds have demonstrated significant cytotoxic activities and selectivity, indicating their potential as lead compounds for novel anticancer therapies. This includes the inhibition of carbonic anhydrase (CA) enzymes, particularly hCA IX and XII, which are involved in cancer cell proliferation and survival. The selective inhibition of these enzymes by benzenesulfonamide derivatives suggests a promising approach for targeted cancer therapies (Gul et al., 2016).

Neurological and Cognitive Enhancements

Some benzenesulfonamide compounds have been identified as potent and selective antagonists of specific receptors, demonstrating cognitive enhancing properties in various animal models. For example, SB-399885 has been shown to improve cognitive functions in aged rats, suggesting its potential for treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Photodynamic Therapy for Cancer

The development of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, crucial for the effectiveness of PDT. The ability of these compounds to generate singlet oxygen upon light activation makes them promising candidates for non-invasive cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).

Progesterone Receptor Antagonists

Research into N-(4-phenoxyphenyl)benzenesulfonamide derivatives has led to the identification of novel nonsteroidal progesterone receptor (PR) antagonists. These compounds have shown promise in the treatment of diseases like uterine leiomyoma, endometriosis, and breast cancer, highlighting the therapeutic potential of benzenesulfonamide derivatives in modulating hormone receptors for various clinical applications (Yamada et al., 2016).

Eigenschaften

IUPAC Name |

N-(3-chloro-4-hydroxy-5-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-9-7-10(8-12(14)13(9)16)15-19(17,18)11-5-3-2-4-6-11/h2-8,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOZNEYSBSEPFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Cl)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-hydroxy-5-methylphenyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5537596.png)

![4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5537601.png)

![2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-ethylphenyl)urea](/img/structure/B5537624.png)

![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)

![1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5537647.png)

![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B5537658.png)

![3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B5537675.png)

![ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5537682.png)